molecular formula C9H12N4O3S B4232231 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine

4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine

Cat. No. B4232231
M. Wt: 256.28 g/mol
InChI Key: NAWIWTSGSSBGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine is a chemical compound with potential applications in scientific research. It is a thiomorpholine derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine depend on the specific enzyme that is being inhibited. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. However, inhibition of other enzymes may have different effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine in lab experiments is its specificity for certain enzymes. This allows researchers to selectively target specific biological processes. However, one limitation is that the compound may have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for research involving 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine. One direction is to study its effects on other enzymes and biological processes to determine its full potential as a chemical probe. Another direction is to develop more potent and selective analogs of the compound for use in research and potential therapeutic applications. Additionally, further studies could investigate the compound's potential as a diagnostic tool for Alzheimer's disease and other neurological disorders.

Scientific Research Applications

4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine has potential applications in scientific research as a chemical probe for studying biological processes. It has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which has been implicated in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c14-9(11-1-3-17-4-2-11)7-12-6-8(5-10-12)13(15)16/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWIWTSGSSBGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine
Reactant of Route 3
Reactant of Route 3
4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine
Reactant of Route 4
Reactant of Route 4
4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine
Reactant of Route 5
Reactant of Route 5
4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine
Reactant of Route 6
Reactant of Route 6
4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.